molecular formula C12H23NO4 B12807543 Boc-N-Me-L-2-aminohexanoic acid

Boc-N-Me-L-2-aminohexanoic acid

Cat. No.: B12807543
M. Wt: 245.32 g/mol
InChI Key: HYGQYTQHPSQSFF-UHFFFAOYSA-N
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Description

Boc-N-Me-L-2-aminohexanoic acid, also known as N-ε-t.-Boc-ε-aminocaproic acid or tert-butyl 6-aminohexanoate, is a derivative of 6-aminohexanoic acid. This compound is commonly used in peptide synthesis as a building block due to its ability to introduce the ε-aminocaproyl moiety into various compounds . It is a white to slightly yellow powder with a molecular weight of 231.29 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-N-Me-L-2-aminohexanoic acid typically involves the protection of the amino group of 6-aminohexanoic acid with a tert-butoxycarbonyl (Boc) group. This is achieved by reacting 6-aminohexanoic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (Et3N) or sodium bicarbonate (NaHCO3) under anhydrous conditions . The reaction is usually carried out in an organic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure efficient production. The reaction conditions are optimized to achieve high yields and purity, and the product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Boc-N-Me-L-2-aminohexanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Boc-N-Me-L-2-aminohexanoic acid involves its ability to act as a substrate or inhibitor for various enzymes. The Boc-protected amino group can be selectively deprotected to yield the free amine, which can then interact with enzymes or other molecular targets. The ε-aminocaproyl moiety introduced by this compound can mimic natural amino acid residues, allowing it to bind to specific enzyme active sites and inhibit their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its Boc protection, which provides stability under basic conditions and allows for selective deprotection under acidic conditions. This makes it particularly useful in peptide synthesis and other applications where selective protection and deprotection of functional groups are required .

Properties

Molecular Formula

C12H23NO4

Molecular Weight

245.32 g/mol

IUPAC Name

2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]hexanoic acid

InChI

InChI=1S/C12H23NO4/c1-6-7-8-9(10(14)15)13(5)11(16)17-12(2,3)4/h9H,6-8H2,1-5H3,(H,14,15)

InChI Key

HYGQYTQHPSQSFF-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C(=O)O)N(C)C(=O)OC(C)(C)C

Origin of Product

United States

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